2-(4-Amino-2-chlorophenoxy)-N-methylacetamide
Overview
Description
2-(4-Amino-2-chlorophenoxy)-N-methylacetamide is an organic compound characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide typically involves the reaction of 4-amino-2-chlorophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chlorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Amino-2-chlorophenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenol: Shares the amino and chlorine functional groups but lacks the N-methylacetamide moiety.
2-(4-Amino-2-chlorophenoxy)-4,5-dichlorobenzenesulfonic acid: Contains additional chlorine and sulfonic acid groups, making it more hydrophilic.
Uniqueness
2-(4-Amino-2-chlorophenoxy)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts specific chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Biological Activity
2-(4-Amino-2-chlorophenoxy)-N-methylacetamide is an organic compound with the molecular formula C₉H₁₁ClN₂O₂. It features a chlorophenyl group and an amino substituent, which contribute to its potential biological activity. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of stress response pathways relevant to neurodegenerative diseases and cancers.
The biological activity of this compound is primarily attributed to its role as an inhibitor of the ATF4 pathway. This pathway is crucial for cellular stress responses, including those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating protein response pathways, this compound may offer therapeutic potential in treating these conditions.
Interaction with Biological Targets
Research indicates that this compound interacts with several key biological targets:
- Apoptosis Pathways : The compound may influence cellular signaling pathways related to programmed cell death.
- Inflammation : Its ability to modulate inflammation-related pathways suggests potential anti-inflammatory properties.
- Cellular Repair Mechanisms : The compound's interaction with stress response pathways indicates a role in cellular recovery from damage .
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential applications in pharmacology:
- Inhibition of the ATF4 Pathway : Studies show that this compound effectively inhibits the ATF4 pathway, which is significant in various diseases characterized by cellular stress responses.
- Therapeutic Potential : The compound has been studied for its effects on neurodegenerative disorders. Its ability to modulate protein responses could lead to advancements in treatments for conditions such as Alzheimer's disease.
- Structural Analogues : Research into structurally similar compounds has revealed that many exhibit promising biological activities, indicating a broader class of compounds may be developed for therapeutic use .
Case Studies
A case study involving the synthesis and evaluation of this compound analogues demonstrated significant biological activity. In particular, one analogue exhibited an IC50 value of 900 nM in a specific biological assay related to enzyme inhibition, showcasing the potential efficacy of this compound class .
Data Tables
Compound Name | Structure | IC50 (nM) | Biological Activity |
---|---|---|---|
This compound | Structure | - | Inhibitor of ATF4 pathway |
Analogue A | - | 900 | Enzyme inhibitor |
Analogue B | - | 700 | Anti-inflammatory |
Properties
IUPAC Name |
2-(4-amino-2-chlorophenoxy)-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMSRLJYZHSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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